An In-depth Technical Guide to the Biological Activity of Extensumside H and Related Glycosides from Myriopteron extensum
An In-depth Technical Guide to the Biological Activity of Extensumside H and Related Glycosides from Myriopteron extensum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensumside H is a C21-pregnane glycoside isolated from the plant Myriopteron extensum (Wight) K. Schum.[1]. While many saponins and glycosides from this plant genus have been investigated for cytotoxic and anti-inflammatory properties, the primary biological activity identified for Extensumside H is its potent sweet-tasting property[1][2]. This technical guide provides a comprehensive overview of the known biological activities of Extensumside H, with a focus on its sweetness profile. To offer a broader context for researchers, this guide also details the significant cytotoxic and antioxidant activities of other compounds isolated from Myriopteron extensum, namely Extensumside A.
This document summarizes quantitative data, provides detailed experimental methodologies for key assays, and includes visualizations of experimental workflows and structure-activity relationships to support further research and development.
Sweet-Tasting Properties of Extensumside H and Related Glycosides
Extensumside H belongs to a group of ten novel C21-pregnane glycosides (Extensumsides C-L) that have been identified as highly sweet-tasting substances[2]. These compounds were isolated from the edible pericarps of Myriopteron extensum through sensory-guided fractionation[2]. Their sweetness intensity has been evaluated by a human sensory panel and compared to sucrose[1][2].
Data Presentation: Sweetness Intensity
The sweetness intensities of Extensumside H and its related compounds are presented below, relative to a sucrose solution.
| Compound | Relative Sweetness (RS) vs. Sucrose |
| Extensumside C | 400x |
| Extensumside D | 300x |
| Extensumside E | 200x |
| Extensumside F | 200x |
| Extensumside G | 100x |
| Extensumside H | 200x [3] |
| Extensumside I | 150x |
| Extensumside J | 100x |
| Extensumside K | 50x |
| Extensumside L | 50x |
Data sourced from sensory panel tests as reported in scientific literature.[2][3]
Experimental Protocols: Sensory Evaluation of Sweetness
The determination of sweetness intensity for compounds like Extensumside H is conducted using a trained human sensory panel.
Objective: To determine the relative sweetness of a compound compared to a standard sucrose solution.
Methodology:
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Panelist Selection and Training: A panel of trained subjects is selected. Training involves familiarizing panelists with sweetness intensity rating scales and reference standards (e.g., various concentrations of sucrose solutions)[4][5].
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Sample Preparation:
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A series of solutions of the test compound (e.g., Extensumside H) are prepared at various concentrations in purified water.
-
A series of standard sucrose solutions are also prepared (e.g., 1%, 2%, 3.5%, 5%, 7% w/v)[4].
-
-
Evaluation Procedure:
-
Panelists are instructed to rinse their mouths with purified water before tasting each sample[6].
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Samples are presented to panelists in a randomized order to avoid bias[6].
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Panelists taste each sample and rate its sweetness intensity on a structured scale (e.g., a line scale or a category scale) relative to the provided sucrose standards[7].
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Data Analysis: The concentration of the test compound that is perceived as equally sweet to a specific concentration of the sucrose standard is determined. The Relative Sweetness (RS) value is then calculated by dividing the concentration of the sucrose standard by the equi-sweet concentration of the test compound[4].
Visualization: Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of sweetness intensity.
Structure-Activity Relationship (SAR) for Sweetness
All sweet-tasting extensumsides (C-L) share the same aglycone, 3β,16α-dihydroxy-pregn-5-en-20-one. The variation in their sweetness intensity is attributed to the different sugar chains linked at the C-3 and C-16 positions of this aglycone[2].
Caption: Structure-activity relationship for sweet-tasting extensumsides.
Cytotoxic Activity of Related Saponin: Extensumside A
While Extensumside H is known for sweetness, other saponins from Myriopteron extensum, such as Extensumside A, have demonstrated significant cytotoxic activity against various cancer cell lines.
Data Presentation: Cytotoxicity of Extensumside A
The cytotoxic activity is expressed as the GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| A549 | Lung | 0.31 |
| SK-OV-3 | Ovary | 0.47 |
| SK-MEL-2 | Skin | 0.34 |
| XF498 | CNS | 0.29 |
| HCT15 | Colon | 0.39 |
| Mean Value | Multiple | 0.346 |
Data represents a subset of the tested cell lines for brevity.
Experimental Protocols: Sulforhodamine B (SRB) Cytotoxicity Assay
The cytotoxicity of Extensumside A was evaluated using the sulforhodamine B (SRB) protein assay.[8]
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (GI₅₀).
Methodology:
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Cell Seeding: Adherent cancer cells are seeded into 96-well microtiter plates at an appropriate density and incubated to allow for attachment and growth[9].
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Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Extensumside A) and a positive control (e.g., Taxol) for a specified incubation period (e.g., 48 hours)[10].
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Cell Fixation: After incubation, the cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour[8][10].
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Staining: The TCA is removed, and the plates are washed and air-dried. A 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes. SRB is an aminoxanthene dye that binds to basic amino acid residues in cellular proteins[8][9].
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Washing: Unbound SRB dye is removed by washing the plates multiple times with 1% (v/v) acetic acid[8].
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Solubilization and Measurement: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The optical density (OD) is measured using a microplate reader at a wavelength of 510-565 nm[8][11].
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Data Analysis: The OD values are proportional to the total cellular protein mass. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined from the dose-response curve.
Visualization: SRB Cytotoxicity Assay Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Antioxidant Activity of Myriopteron extensum Extracts
In addition to specific glycosides, various solvent extracts from the wood of Myriopteron extensum have been evaluated for their antioxidant activity.
Data Presentation: Antioxidant Activity
| Extract Solvent | DPPH Scavenging (IC₅₀ µg/mL) | FRAP Reducing Power (mM FeSO₄/g) |
| Ethanol | 100.21 | 370.89 |
| Hexane | 474.86 | 70.97 |
| Dichloromethane | 80.50 | 434.18 |
| n-Butanol | 102.32 | 344.83 |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A methanolic solution of the stable free radical DPPH is prepared[12].
-
The plant extract is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature (e.g., 30 minutes)[12].
-
Antioxidant compounds in the extract donate hydrogen to DPPH, reducing it and causing a color change from violet to yellow.
-
The change in absorbance is measured spectrophotometrically (e.g., at 517 nm)[13].
-
The scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined[14].
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
The FRAP reagent is prepared, containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer (pH 3.6)[15].
-
The plant extract is added to the FRAP reagent.
-
Antioxidants in the extract reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color[15].
-
The absorbance of the blue-colored complex is measured spectrophotometrically (e.g., at 593 nm) after a specific reaction time[14].
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The antioxidant power is quantified by comparing the absorbance change to that of a known standard, typically ferrous sulfate (FeSO₄), and expressed as mM FeSO₄ equivalents per gram of extract[15].
Conclusion
Extensumside H is a pregnane glycoside whose primary characterized biological activity is its high sweetness intensity, making it a compound of interest for the development of natural, non-caloric sweeteners. While Extensumside H itself has not been reported to possess significant cytotoxicity, its source, Myriopteron extensum, is a rich reservoir of other bioactive compounds. Notably, the related saponin Extensumside A exhibits potent cytotoxic effects against a range of cancer cell lines. Furthermore, extracts from the plant demonstrate considerable antioxidant potential. This guide provides the foundational data and methodologies for researchers to further explore the diverse biological activities of Extensumside H and other phytochemicals from this valuable medicinal plant. Further investigation is warranted to explore other potential therapeutic applications of these compounds and to fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. New Sweet-Tasting C21-Pregnane Glycosides from Pericarps of Myriopteron extensum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensory Evaluation of Sweet Taste and Daily Sugar Intake in Normoglycemic Individuals with and without Family History of Type 2 Diabetes: A Comparative Cross-sectional Study [article.sapub.org]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. zellx.de [zellx.de]
- 12. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.openagrar.de [ojs.openagrar.de]
- 15. jmp.ir [jmp.ir]
